KRAS G12D inhibitor 13 is a small-molecule compound designed to selectively inhibit the activity of the KRAS G12D mutation, which is prevalent in various cancers, particularly pancreatic ductal adenocarcinoma. The KRAS gene encodes a protein that plays a crucial role in cell signaling pathways, and mutations in this gene, especially G12D, are associated with aggressive tumor growth and poor patient prognosis. The development of selective inhibitors like KRAS G12D inhibitor 13 represents a significant advancement in targeted cancer therapy.
KRAS G12D inhibitor 13 falls under the classification of targeted cancer therapies, specifically small-molecule inhibitors. These compounds are designed to specifically bind to mutated forms of proteins, thereby inhibiting their function and disrupting cancer cell proliferation.
The synthesis of KRAS G12D inhibitor 13 involves a structure-based drug design approach. This method focuses on creating compounds that can effectively interact with the specific structural features of the KRAS G12D mutant protein. The synthesis typically employs organic chemistry techniques such as:
The synthetic pathway includes the modification of existing scaffolds known to interact with KRAS proteins. For instance, compounds derived from pyrido[4,3-d]pyrimidine frameworks have been explored for their binding affinity to the switch II pocket of KRAS G12D . The optimization process involves iterative cycles of synthesis and biological testing to enhance potency and selectivity.
KRAS G12D inhibitor 13 features a specific molecular structure that allows it to bind effectively to the mutant KRAS protein. The compound's design incorporates functional groups that facilitate interactions with critical residues within the switch II pocket of KRAS G12D.
Molecular modeling studies have indicated that KRAS G12D inhibitor 13 forms stable interactions with the aspartic acid residue at position 12 through electrostatic interactions, which is crucial for its inhibitory action . Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy.
The primary chemical reaction involved in the mechanism of action for KRAS G12D inhibitor 13 is its binding to the KRAS G12D protein. This interaction inhibits the protein's ability to hydrolyze guanosine triphosphate, thereby blocking downstream signaling pathways that promote cell proliferation.
The binding mechanism typically involves non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the inhibitor-protein complex. The specificity of these interactions is critical for minimizing off-target effects and enhancing therapeutic efficacy .
KRAS G12D inhibitor 13 operates by selectively binding to the mutant form of the KRAS protein, inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways essential for cell growth and survival.
In vitro studies have shown that KRAS G12D inhibitor 13 has a submicromolar half maximal inhibitory concentration (IC50), indicating high potency against cells expressing the KRAS G12D mutation . Furthermore, in vivo models demonstrate significant tumor growth inhibition when treated with this compound.
KRAS G12D inhibitor 13 exhibits properties typical of small organic molecules, including:
The chemical properties include:
KRAS G12D inhibitor 13 has significant potential in cancer research and therapy:
KRAS mutations have been recognized as oncogenic drivers for over four decades, yet were long considered "undruggable" due to the protein's smooth surface architecture, picomolar affinity for GTP/GDP nucleotides, and absence of deep hydrophobic pockets for small-molecule binding [1] [9]. This paradigm shifted with the discovery of the switch-II pocket (S-IIP) in KRAS G12C, enabling covalent inhibitors like sotorasib and adagrasib that target the mutant cysteine residue [5] [9]. However, KRAS G12D—the most prevalent variant in pancreatic ductal adenocarcinoma (PDAC, ~45% of KRAS mutations) and colorectal cancer—lacked a reactive cysteine, necessitating novel targeting strategies [1] [8]. Early non-covalent inhibitors like MRTX1133 demonstrated preclinical efficacy by exploiting the unique electrostatic topology of G12D, paving the way for next-generation compounds such as KRAS G12D Inhibitor 13 [1] [8].
The glycine-to-aspartate substitution at codon 12 (G12D) fundamentally alters KRAS function:
Table 1: Prevalence of KRAS G12D Mutations Across Cancers
Cancer Type | Frequency Among KRAS Mutations | Clinical Significance |
---|---|---|
Pancreatic Ductal Adenocarcinoma | 45% | Primary oncogenic driver |
Colorectal Cancer | 13–25% | Associated with resistance to anti-EGFR therapy |
Non-Small Cell Lung Cancer | 5–10% | Poorer prognosis vs. other subtypes |
KRAS G12D Inhibitor 13 (designated Compound 142 in patent WO2021108683A1) emerged from a systematic structure-based drug design campaign targeting the switch-II pocket of KRAS G12D [3] [6]. Key structural innovations disclosed include:
Table 2: Key Structural Features of KRAS G12D Inhibitor 13 (Compound 142)
Structural Region | Chemical Motif | Role in Target Engagement |
---|---|---|
Core | Tetrahydropyridopyrimidine | Scaffold for H-bonding with His95/Asp69 |
Region I (Aryl) | Difluoro-substituted phenyl | Charge-dipole interaction with G12D |
Region II (Linker) | Chiral methyl-piperidine | Hydrophobic packing with Ala59/Tyr96 |
Region III (Cap) | Cyclopropanecarbonyl group | Solubility optimization |
The evolution of Inhibitor 13 involved iterative modifications validated through biochemical and cellular assays:
Table 3: SAR Optimization Impact on Inhibitor Properties
Modification Site | Structural Change | Effect on KD (KRAS G12D) | Cellular IC50 (Panc-1) |
---|---|---|---|
Region I (Aryl) | ortho-DiF phenyl | 0.21 nM | 38 nM |
Region I (Aryl) | Unsubstituted phenyl | 2.5 nM | 420 nM |
Region II (Stereochemistry) | (S)-methyl | 0.21 nM | 38 nM |
Region II (Stereochemistry) | (R)-methyl | 10.5 nM | 1.2 μM |
Region III (Cap) | Cyclopropanecarbonyl | 0.21 nM | 38 nM |
Region III (Cap) | Benzoyl | 0.25 nM | 210 nM |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0